molecular formula C15H21N3O B15388299 N-(alpha-Cyanobenzyl)-2-(diethylamino)propionamide CAS No. 100951-55-1

N-(alpha-Cyanobenzyl)-2-(diethylamino)propionamide

Cat. No.: B15388299
CAS No.: 100951-55-1
M. Wt: 259.35 g/mol
InChI Key: PHJPBXDBGUPVDE-UHFFFAOYSA-N
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Description

N-(alpha-Cyanobenzyl)-2-(diethylamino)propionamide is a synthetic amide derivative characterized by a cyanobenzyl group attached to a propionamide backbone substituted with a diethylamino moiety. The diethylamino group enhances lipophilicity, which may improve blood-brain barrier penetration, while the cyanobenzyl moiety introduces electron-withdrawing properties that could influence binding affinity to biological targets .

Properties

CAS No.

100951-55-1

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[cyano(phenyl)methyl]-2-(diethylamino)propanamide

InChI

InChI=1S/C15H21N3O/c1-4-18(5-2)12(3)15(19)17-14(11-16)13-9-7-6-8-10-13/h6-10,12,14H,4-5H2,1-3H3,(H,17,19)

InChI Key

PHJPBXDBGUPVDE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(=O)NC(C#N)C1=CC=CC=C1

Origin of Product

United States

Biological Activity

N-(alpha-Cyanobenzyl)-2-(diethylamino)propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H18_{18}N2_{2}O
  • Molecular Weight : 246.32 g/mol
  • IUPAC Name : N-(2-cyanobenzyl)-2-diethylaminopropanamide

The structure features a cyanobenzyl group that may influence its interaction with biological targets, particularly in the central nervous system (CNS).

Anticonvulsant Activity

Research has demonstrated that derivatives of diethylamino propionamide exhibit significant anticonvulsant properties. For instance, related compounds have shown efficacy in models such as the maximal electroshock seizure (MES) test. The structure-activity relationship (SAR) indicates that modifications at the benzyl position can enhance anticonvulsant activity:

  • Activity Metrics :
    • ED5050 values for related compounds range from 8.9 mg/kg to 22 mg/kg, indicating promising anticonvulsant potential compared to standard treatments like phenobarbital (ED5050 = 22 mg/kg) .

Analgesic Effects

This compound has also been investigated for its analgesic effects. In various pain models, including formalin-induced pain, compounds with similar structures have demonstrated significant pain attenuation, suggesting potential utility in pain management therapies.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Electron-withdrawing groups at the para position of the benzyl ring enhance activity.
  • Alkyl substitutions on the nitrogen atom influence potency; for example, diethyl substitution appears optimal for achieving desired pharmacological effects .

Case Studies and Research Findings

  • Anticonvulsant Studies :
    • In a study involving primary amino acid derivatives, substituents at the N-benzylamide site were found to significantly affect anticonvulsant activity. A notable increase in activity was observed with specific fluorinated substituents .
  • Pain Models :
    • In formalin tests, compounds derived from this compound showed a marked reduction in pain scores compared to controls, indicating effective analgesic properties .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantED5050 = 8.9 - 22 mg/kg
AnalgesicSignificant pain reduction in models
Structure-ActivityEnhanced activity with electron-withdrawing groups

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Key Structural Features of N-(alpha-Cyanobenzyl)-2-(diethylamino)propionamide and Analogs
Compound Name Aromatic Substituent Amino Group Backbone Modifications
This compound Cyanobenzyl Diethylamino Propionamide
N-(2-methylphenyl)-2-(propylamino)propanamide () 2-Methylphenyl Propylamino Propanamide
(S)-2-Amino-N-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide () Thiazol-2-yl Methylamino Propionamide (S-configuration)
N-[2-(diethylamino)ethyl]-5-...-pyrole-3-carboxamide () Pyrrole-3-carboxamide Diethylaminoethyl Carboxamide

Key Observations :

  • The cyanobenzyl group in the target compound distinguishes it from analogs with methylphenyl () or thiazol-based substituents (). The cyano group increases polarity and may enhance hydrogen-bonding interactions compared to methyl groups .
  • The propionamide backbone is shared with some analogs but differs from carboxamide derivatives (), which may exhibit reduced hydrolytic stability .

Key Findings :

  • Synthesis: The target compound likely requires multi-step synthesis involving cyanobenzyl introduction, whereas analogs like N-(2-methylphenyl)-2-(propylamino)propanamide are synthesized via simpler amidation (). The patent in highlights specialized intermediates for carboxamide derivatives, suggesting divergent synthetic pathways .
  • For instance, thiazol-containing derivatives () show antimicrobial properties, while carboxamide derivatives () are explored in oncology . The diethylamino group in the target compound may favor CNS-targeted applications compared to propylamino analogs .
  • Solubility: The cyano group in the target compound enhances aqueous solubility relative to methylphenyl or thiazol-substituted analogs but may still lag behind carboxamide salts () due to the diethylamino group’s hydrophobicity .

Stability and Reactivity

  • Hydrolytic Stability : Propionamide derivatives (target compound, ) are generally more stable under physiological conditions than carboxamides (), which are prone to enzymatic cleavage .
  • Electrochemical Properties: The electron-withdrawing cyano group may reduce the pKa of the amide nitrogen compared to methyl-substituted analogs, influencing protonation states and receptor interactions .

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